- Substituted quinoline compounds-simeprevir derivatives as NS3/4A inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Cas no 923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

923289-21-8 structure
Produktname:7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
CAS-Nr.:923289-21-8
MF:C17H18N2O2S
MW:314.402022838593
MDL:MFCD11042287
CID:69518
PubChem ID:53393377
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
- 4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
- 7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
- 2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline
- 2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol
- 2-isopropylthiazolyl-7-methoxy-8-methylquinolin-4-ol
- 4-hydroxy-2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinoline
- 4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinoline
- 8-methyl-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]-7-(methyloxy)-4-quinolinol
- FD7118
- 4-Quinolinol,7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
- C17H18N2O2S
- PubChem19246
- LPPRPUJPNUY
- 7-Methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinol (ACI)
- DTXSID10693886
- A1-01691
- SY060355
- SCHEMBL313693
- 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
- 4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline
- BCP13817
- LPPRPUJPNUYIKH-UHFFFAOYSA-N
- 2-(4-ISOPROPYL-1,3-THIAZOL-2-YL)-7-METHOXY-8-METHYL-1H-QUINOLIN-4-ONE
- AC-25669
- MFCD11042287
- 923289-21-8
- AKOS015904550
- CS-13196
- 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolinone
- CS-B0014
- 7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
-
- MDL: MFCD11042287
- Inchi: 1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)
- InChI-Schlüssel: LPPRPUJPNUYIKH-UHFFFAOYSA-N
- Lächelt: OC1C2C=CC(=C(C=2N=C(C2SC=C(C(C)C)N=2)C=1)C)OC
Berechnete Eigenschaften
- Genaue Masse: 314.108899g/mol
- Oberflächenladung: 0
- XLogP3: 3.8
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Anzahl drehbarer Bindungen: 3
- Monoisotopenmasse: 314.108899g/mol
- Monoisotopenmasse: 314.108899g/mol
- Topologische Polaroberfläche: 79.5Ų
- Schwere Atomanzahl: 22
- Komplexität: 466
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: 3
Experimentelle Eigenschaften
- Dichte: 1.240
- Siedepunkt: 518°C at 760 mmHg
- PSA: 83.48000
- LogP: 4.50430
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Zolldaten
- HS-CODE:2934100090
- Zolldaten:
China Zollkodex:
2934100090Übersicht:
Verbindungen, die strukturell einen nicht geschmolzenen Thiazolring enthalten (ob hydriert oder nicht). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934100090 andere Verbindungen, die einen nicht verwendeten Thiazolring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B0014-1g |
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |
923289-21-8 | 99.06% | 1g |
$990.0 | 2022-04-26 | |
eNovation Chemicals LLC | K09689-50g |
2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 98% | 50g |
$6400 | 2024-05-25 | |
Alichem | A189008017-100mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 95% | 100mg |
$310.96 | 2023-08-31 | |
Chemenu | CM144749-250mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 95% | 250mg |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D915883-1g |
4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline |
923289-21-8 | 95% | 1g |
$1435 | 2023-09-03 | |
1PlusChem | 1P00686F-1g |
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |
923289-21-8 | 98% | 1g |
$1054.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058208-100mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 98% | 100mg |
¥3759.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-100mg |
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |
923289-21-8 | 95% | 100mg |
¥3060.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-250mg |
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |
923289-21-8 | 95% | 250mg |
¥5105.0 | 2024-04-15 | |
abcr | AB601061-250mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; . |
923289-21-8 | 250mg |
€667.50 | 2024-07-24 |
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 6 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 100 °C
Referenz
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesisSynthesis, 2014, 46(7), 899-908,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C
Referenz
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; overnight, reflux; reflux → 40 °C
1.2 Reagents: Ammonium chloride ; 1 h, 40 °C
1.2 Reagents: Ammonium chloride ; 1 h, 40 °C
Referenz
- Process for preparation of HCV inhibitor, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
Referenz
- Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol
1.2 Reagents: Acetic acid , Methanol
Referenz
- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 8 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C
Referenz
- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Pyridine , Phosphorus oxychloride ; -20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C
Referenz
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C
Referenz
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, rt → reflux
Referenz
- Preparation of macrocyclic peptides for the treatment of viral infection, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
Referenz
- Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 16 h, rt → 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Methanol
Referenz
- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
Referenz
- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutantsJournal of Medicinal Chemistry, 2012, 55(7), 3021-3026,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C
Referenz
- HCV inhibiting macrocyclic phosphonates and amidophosphates, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referenz
- Polymorphic forms of a macrocyclic peptide inhibitor of HCV, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; 4 h, reflux
Referenz
- Preparation method of TMC-435 important intermediate, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; 100 °C → rt
Referenz
- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Raw materials
- 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preparation Products
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Verwandte Literatur
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Aromatisch-Chininole sowie deren Abkömmlinge Hydrochinone
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Aromatisch-Chininole sowie deren Abkömmlinge Quinolone und Derivate Hydrochinone
923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol) Verwandte Produkte
- 145739-56-6(2-Pyridinecarboxylicacid, 6-[2-(3,4-diethoxyphenyl)-4-thiazolyl]-)
- 154037-50-0(4-Thiazolemethanol,2-(2-hydroxyphenyl)-)
- 115311-41-6(2-Pyridin-2-yl-1,3-thiazole-4-carboxylate)
- 101001-71-2(Thiazole,4,5-bis(4-methoxyphenyl)-2-(1H-pyrrol-2-yl)-)
- 23353-14-2(2-(4-Methoxyphenyl)-1,3-thiazol-4-ylacetic acid)
- 923289-21-8(7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)
- 174006-71-4(2-(4-Methoxy-phenyl)-thiazole-4-carbaldehyde)
- 187793-07-3(4-Thiazolemethanol,2-(2-methoxyphenyl)-)
- 368869-97-0(2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic Acid)
- 265126-59-8(Ethanone,1-[2-[4-(trifluoromethoxy)phenyl]-4-thiazolyl]-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:923289-21-8)7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):210.0/356.0/960.0